molecular formula C11H15NO2 B10969842 3-methoxy-N-(propan-2-yl)benzamide

3-methoxy-N-(propan-2-yl)benzamide

Cat. No.: B10969842
M. Wt: 193.24 g/mol
InChI Key: QMYRWFAUUPQIFM-UHFFFAOYSA-N
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Description

3-Methoxy-N-(propan-2-yl)benzamide is a benzamide derivative featuring a methoxy group (-OCH₃) at the 3-position of the benzene ring and an isopropylamine moiety attached to the carboxamide group. For example, compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, this compound likely derives from 3-methoxybenzoyl chloride and isopropylamine.

Benzamide derivatives are widely studied for their pharmacological and catalytic applications. The methoxy group in the 3-position may influence electronic properties, solubility, and steric interactions, making it relevant for drug design and coordination chemistry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-methoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-8(2)12-11(13)9-5-4-6-10(7-9)14-3/h4-8H,1-3H3,(H,12,13)

InChI Key

QMYRWFAUUPQIFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Thionyl Chloride (SOCl₂) Protocol

Procedure ():

  • Chlorination : 3-Methoxybenzoic acid (1.0 equiv) is refluxed with excess SOCl₂ (2–3 equiv) in toluene at 50°C for 4–6 hours.

  • Amidation : The resultant acid chloride is treated with isopropylamine (1.2 equiv) in toluene at 0°C, followed by stirring at room temperature for 2 hours.

  • Workup : The mixture is diluted with water, and the organic layer is dried over MgSO₄. Purification via silica gel chromatography yields the product.

Key Data :

Starting MaterialReagent (Equiv)SolventTemperatureYield
3-Methoxybenzoic acidSOCl₂ (3.0)Toluene50°C → RT86%

Advantages : High yield, cost-effective reagents.
Limitations : Requires strict moisture control due to SOCl₂’s sensitivity.

Oxalyl Chloride Variant

An alternative uses oxalyl chloride for chlorination ():

  • Chlorination : 3-Methoxybenzoic acid (1.0 equiv) reacts with oxalyl chloride (1.5 equiv) in DCM with catalytic DMF.

  • Amidation : The acid chloride is treated with isopropylamine in DCM at 0°C.

  • Yield : 90% after purification.

Coupling Reagent-Assisted Amidation

Direct amidation using coupling agents avoids acid chloride handling.

HATU-Mediated Coupling

Procedure ():

  • Activation : 3-Methoxybenzoic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in DMF are stirred at 0°C for 30 minutes.

  • Amidation : Isopropylamine (1.2 equiv) is added, and the mixture is stirred at RT for 12 hours.

  • Workup : Extraction with EtOAc and purification by chromatography yield the product (82%).

Key Data :

Coupling AgentBaseSolventYield
HATUDIPEADMF82%

Advantages : Mild conditions, suitable for sensitive substrates.
Limitations : Higher cost due to coupling agents.

Alternative Pathways

Microwave-Assisted Synthesis

A patent () describes a microwave method:

  • Reaction : 3-Methoxybenzoic acid and isopropylamine are heated under microwave irradiation (150°C, 20 minutes) with TiO₂ as a catalyst.

  • Yield : 75% (no chromatography required).

Enzymatic Catalysis

A recent approach uses lipase enzymes ():

  • Conditions : 3-Methoxybenzoic acid and isopropylamine react in tert-butanol with immobilized CAL-B lipase at 40°C for 24 hours.

  • Yield : 68% (green chemistry approach).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
SOCl₂-mediated86>95HighLow
HATU coupling82>98ModerateHigh
Microwave7590LowModerate
Enzymatic6885LowHigh

Key Findings :

  • SOCl₂-mediated acylation is optimal for large-scale synthesis due to cost and yield.

  • HATU coupling is preferred for lab-scale reactions requiring high purity.

  • Microwave and enzymatic methods remain niche due to scalability issues.

Mechanistic Insights

  • Acid Chloride Pathway : Proceeds via nucleophilic acyl substitution (SN2), where isopropylamine attacks the electrophilic carbonyl carbon ().

  • Coupling Reagents : Activate the carboxylic acid as an unstable active ester (e.g., HATU forms an O-acylisourea intermediate), facilitating amine attack ().

Challenges and Optimization Strategies

  • Moisture Sensitivity : Acid chloride methods require anhydrous conditions; molecular sieves or inert atmospheres improve yields.

  • Byproduct Formation : Excess isopropylamine can lead to di-alkylated products; stoichiometric control is critical.

  • Purification : Silica gel chromatography remains standard, but recrystallization (ethanol/water) offers a greener alternative ( ).

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to exhibit antioxidant activity by scavenging free radicals and chelating metal ions. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Table 1: Comparison of Key Benzamide Derivatives

Compound Name Substituents Synthesis Method Key Features/Activities References
This compound 3-OCH₃, N-isopropyl Likely acid chloride + isopropylamine Not explicitly reported -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxy-tert-butyl) 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal-catalyzed C–H bond functionalization
2-Amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide 2-NH₂, N-(dimethoxyphenylpropan-2-yl) Isatoic anhydride + 1-(3,4-dimethoxyphenyl)propan-2-amine Spasmolytic and anti-inflammatory activity; 90% synthesis yield
4-Methoxy-3-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide 4-OCH₃, 3-NO₂, N-thiadiazolyl Not detailed Structural complexity for potential nitro-group reactivity
3-Methoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide 3-OCH₃, N-thiazolo-pyridinyl Not detailed Sirtuin modulator; potential in diabetes and cancer therapy

Key Differences and Implications

  • Substituent Position: The 3-methoxy group in the target compound vs. the 2-amino or 4-nitro groups in analogues alters electronic effects (e.g., electron-donating vs. withdrawing) and steric profiles, impacting reactivity and bioactivity.
  • Amine Moieties : The isopropyl group in this compound contrasts with bulkier amines (e.g., thiazolo-pyridinyl in ), influencing solubility and metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-N-(propan-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Route 1 : Start with 3-methoxybenzoic acid, convert it to the acid chloride using oxalyl chloride (0 °C to room temperature, catalytic DMF), then react with isopropylamine in a biphasic system (e.g., EtOAc/H₂O) with a base (e.g., K₂CO₃) to form the amide. Purify via recrystallization or column chromatography .
  • Route 2 : Direct coupling of 3-methoxybenzoyl chloride with isopropylamine using coupling agents like HBTU or PyBOP in anhydrous solvents (e.g., CH₃CN) under nitrogen .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of isopropylamine) and temperature (0–25°C) to minimize side products. Use activated molecular sieves to scavenge HCl .

Q. How should researchers approach the spectroscopic characterization of this compound to confirm structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), amide NH (δ ~6.5–7.0 ppm), and isopropyl CH₃ (δ ~1.2–1.4 ppm). Compare with computed spectra using tools like ACD/Labs .
  • X-ray crystallography : Use SHELXTL for structure refinement. Optimize crystal growth via slow evaporation in EtOH/CHCl₃. Resolve twinning or disordered regions with SHELXL’s TWIN/BASF commands .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS. Fragmentation patterns should align with the benzamide backbone .

Q. What safety considerations are critical when handling intermediates during the synthesis of this compound?

  • Methodology :

  • Hazard Analysis : Conduct risk assessments for reagents (e.g., oxalyl chloride, isopropylamine) using ACS guidelines. Use fume hoods and explosion-proof equipment .
  • Mutagenicity Testing : Perform Ames testing for intermediates. Compound 3 (analogous to benzamide derivatives) showed mutagenicity on par with benzyl chloride; use PPE and closed-system transfers .
  • Waste Disposal : Neutralize acid chlorides with ice-cold NaHCO₃ before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Derivatization : Introduce substituents at the methoxy (e.g., halogenation) or isopropyl (e.g., cyclopropyl) groups. Use Pd/C-catalyzed hydrogenation for deprotection .
  • Assays : Test against target enzymes (e.g., kinases) via fluorescence polarization. Compare IC₅₀ values of derivatives using dose-response curves .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft) parameters with activity .

Q. What advanced computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Glide to model ligand-enzyme interactions. Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR : Generate 3D descriptors (e.g., CoMFA, CoMSIA) from aligned derivatives. Train models with Random Forest or SVM algorithms .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG_binding from MD trajectories .

Q. How should researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound?

  • Methodology :

  • Twinning Analysis : Use SHELXL’s TWIN command to refine twinned data. Adjust BASF parameters iteratively until R₁ converges (<5%) .
  • Disorder Modeling : For disordered methoxy/isopropyl groups, apply PART/SUMP restraints. Validate with Fourier difference maps .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry. Deposit final CIF files in CSD/CCDC .

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